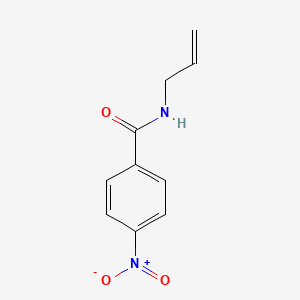

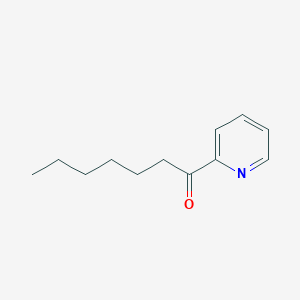

![molecular formula C8H9N3OS B1301017 2-Hydrazinyl-6-methoxybenzo[d]thiazole CAS No. 20174-70-3](/img/structure/B1301017.png)

2-Hydrazinyl-6-methoxybenzo[d]thiazole

Descripción general

Descripción

2-Hydrazinyl-6-methoxybenzo[d]thiazole is a useful research compound. Its molecular formula is C8H9N3OS and its molecular weight is 195.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiproliferative Activities

2-Hydrazinyl-6-methoxybenzo[d]thiazole derivatives have shown promise in antiproliferative activities. New arylidene-hydrazinyl-thiazole derivatives synthesized through Hantzsch condensation have been evaluated for their cytotoxicity on carcinoma cell lines, demonstrating significant antiproliferative activity. These findings indicate potential applications in cancer research (Grozav et al., 2014).

Antimicrobial and Anticancer Properties

Thiazolyl-ethylidene hydrazino-thiazole derivatives have been explored for their antimicrobial and anticancer properties. The chemical and physical analyses of these derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. Additionally, some compounds exhibited potent cytotoxic activities against various carcinoma cell lines, suggesting their utility in antimicrobial and cancer therapy (Al-Mutabagani et al., 2021).

Anti-Tubercular and Anti-Bacterial Agents

Novel thiazoles derivatives containing methoxy-napthyl moiety have been synthesized and characterized for their anti-TB and antibacterial activities. Some of these compounds have shown moderate activity against Mycobacterium tuberculosis and excellent antibacterial activity, highlighting their potential in treating tuberculosis and bacterial infections (Prasad & Nayak, 2016).

Antioxidant, Antimicrobial, and Antiviral Properties

Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates have been synthesized and evaluated for their antimicrobial and antioxidant properties. Some of these derivatives have shown promise as antioxidants, and their antiviral potential has also been explored, especially against SARS-CoV-2 (COVID-19), which could be significant in the development of antiviral drugs (Haroon et al., 2021).

Antibacterial Activity and Drug Delivery Applications

Derivatives of 6-methoxy-2-aminobenzothioate, including 6-methoxy2-hydrazinobenzothiazole, have been synthesized and tested for antibacterial activity against various microorganisms. These compounds have been investigated for their potential in drug delivery systems, particularly due to their antibacterial properties (Juber et al., 2020).

Carrier Polymers Derived from 2-Hydrazinylbenzo[d]thiazole

Research on synthesizing new carrier polymers derived from 2-hydrazinylbenzo[d]thiazole has demonstrated their potential in drug delivery. These polymers have been tested for their antibacterial activities, suggesting their utility in pharmaceutical applications (Attiya et al., 2022).

Type II Diabetes Inhibitory Activity

Benzothiazolyl hydrazones have been synthesized and tested as hypoglycemic agents. Their significant antidiabetic and antimicrobial activities, especially as inhibitors of α-amylase and α-glucosidase, suggest potential applications in managing Type II diabetes (Mor et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-Hydrazinyl-6-methoxybenzo[d]thiazole are various strains of bacteria and fungi. The compound has been tested against Gram-positive bacterial strains such as Bacillus subtilis and Staphylococcus aureus , Gram-negative bacterial strains like Escherichia coli and Pseudomonas aeruginosa , and fungal strains including Candida albicans and Aspergillus niger . These microorganisms play a significant role in causing various infectious diseases.

Mode of Action

Similar compounds have been known to inhibit the growth of bacteria and fungi by interfering with their cellular functions .

Biochemical Pathways

It is known that the compound exhibits antimicrobial activity, suggesting that it likely interferes with essential biochemical pathways in the targeted microorganisms .

Result of Action

The compound exhibits potent antimicrobial activity. Among all the tested derivatives, some exhibited maximal inhibition against the fungal strain C. albicans . This suggests that the compound’s action results in the inhibition of microbial growth, thereby helping to combat infections caused by these microorganisms.

Análisis Bioquímico

Biochemical Properties

2-Hydrazinyl-6-methoxybenzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit anticonvulsant activity by interacting with GABAergic neurotransmission . The compound’s interaction with enzymes such as GABA transaminase may inhibit the breakdown of GABA, leading to increased levels of this inhibitory neurotransmitter in the brain . Additionally, this compound has been evaluated for its neurotoxicity and cytotoxicity, showing lower neurotoxicity and little cytotoxicity .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s anticonvulsant activity suggests its impact on neuronal cells, where it may modulate the activity of ion channels and neurotransmitter receptors . Furthermore, its cytotoxicity evaluation indicates that this compound can affect cell viability and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to GABA transaminase, inhibiting its activity and leading to increased GABA levels in the brain . This inhibition results in enhanced inhibitory neurotransmission, which contributes to its anticonvulsant effects. Additionally, this compound may interact with other enzymes and receptors, modulating their activity and influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as keeping it in a dark place, under an inert atmosphere, and storing it in a freezer at -20°C . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes and overall stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anticonvulsant activity without significant toxicity . At higher doses, it may cause adverse effects, including neurotoxicity and cytotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as GABA transaminase, influencing the metabolism of GABA The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its overall impact on cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Understanding these interactions is crucial for determining the compound’s localization and accumulation within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms influence its interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

(6-methoxy-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-12-5-2-3-6-7(4-5)13-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMZBKMFWQSHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365769 | |

| Record name | 2-Hydrazinyl-6-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20174-70-3 | |

| Record name | 2-Hydrazino-6-methoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20174-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinyl-6-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-hydrazinyl-6-methoxybenzo[d]thiazole in the development of the Gd(III)-based MRI contrast agent?

A1: this compound serves as a key building block in synthesizing the ligand that chelates the gadolinium ion (Gd(III)). Researchers introduced this compound into diethylenetriamine pentaacetic acid (DTPA) via an acylation reaction. This modification resulted in a novel ligand capable of forming a stable complex with Gd(III), the central component of the contrast agent [].

Q2: How does the inclusion of this compound in the ligand impact the effectiveness of the Gd(III)-based contrast agent?

A2: The incorporation of this compound significantly improved the contrast agent's efficacy. The synthesized Gd(III)-DTPA-bisbenzothiazole hydrazide complex exhibited a longitudinal relaxivity (r1) of 6.44 mM-1·s-1, which is 1.8 times higher than the commercially available Gd(III)-DTPA (r1 = 3.64 mM-1·s-1) []. This enhanced relaxivity translates to a greater ability to enhance contrast in MRI scans, potentially leading to clearer and more detailed images.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)

![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)

![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)

![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)

![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)

![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)